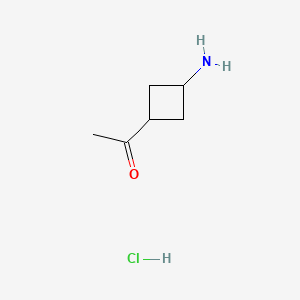![molecular formula C16H21NO3 B6610209 methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate CAS No. 2243508-73-6](/img/structure/B6610209.png)
methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate, also known as M2BOC, is an organic compound that belongs to the group of pyrrole carboxylates. It is a colorless, crystalline solid that is soluble in both water and organic solvents. M2BOC is a versatile compound that has been used in a variety of applications, ranging from chemical synthesis to scientific research. It has been used in a number of different laboratories as a reagent for organic synthesis, as a catalyst for a variety of reactions, and as a substrate for enzyme-catalyzed reactions. In recent years, M2BOC has become increasingly popular among scientists due to its wide range of applications and its ease of use.
Wissenschaftliche Forschungsanwendungen
Methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate has been used in a variety of scientific research applications, ranging from chemical synthesis to enzyme-catalyzed reactions. It has been used as a reagent in organic synthesis, as a catalyst for a variety of reactions, and as a substrate for enzyme-catalyzed reactions. In addition, methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate has been used in the study of enzyme kinetics and in the study of enzyme-catalyzed reactions. It has also been used in the study of protein-ligand interactions, in the study of drug metabolism, and in the study of drug-target interactions.
Wirkmechanismus
Methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate is an organic compound that acts as an enzyme inhibitor. It binds to the active site of an enzyme, preventing the enzyme from catalyzing its reaction. By binding to the enzyme, methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate prevents the enzyme from catalyzing its reaction, thus inhibiting the reaction.
Biochemical and Physiological Effects
methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate has been used in a number of biochemical and physiological studies. It has been used to study the effects of enzyme inhibition on biochemical pathways, to study the effects of enzyme inhibition on cell metabolism, and to study the effects of enzyme inhibition on cell signaling. In addition, methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate has been used to study the effects of enzyme inhibition on gene expression and to study the effects of enzyme inhibition on protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate is a versatile compound that has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate is its ease of use. It is a colorless, crystalline solid that is soluble in both water and organic solvents, making it easy to handle and store. Additionally, methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate is relatively stable, making it suitable for use in a variety of laboratory experiments.
However, there are also some limitations to using methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate in laboratory experiments. One of the main limitations is that it is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate is not very stable, making it unsuitable for use in long-term experiments.
Zukünftige Richtungen
Methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate is a versatile compound that has a number of potential applications in scientific research. In the future, it could be used to study the effects of enzyme inhibition on cell signaling and gene expression. Additionally, it could be used to study the effects of enzyme inhibition on protein synthesis and drug metabolism. Furthermore, methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate could be used to study the effects of enzyme inhibition on drug-target interactions and to study the effects of enzyme inhibition on enzyme kinetics. Finally, methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate could be used to study the effects of enzyme inhibition on biochemical pathways and cell metabolism.
Synthesemethoden
Methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate can be synthesized from the reaction of 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylic acid with methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of a methyl ester, which is then purified by recrystallization. The purified product is then dried and stored in a cool, dark place.
Eigenschaften
IUPAC Name |
methyl 2-benzyl-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-15(18)16-11-17(9-13-5-3-2-4-6-13)10-14(16)7-8-20-12-16/h2-6,14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXFNLMQXLBGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CN(CC1CCOC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)


![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)




![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)
![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)


